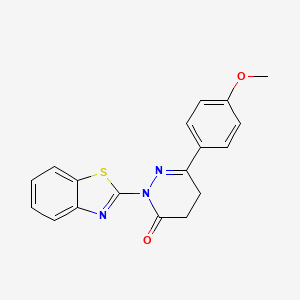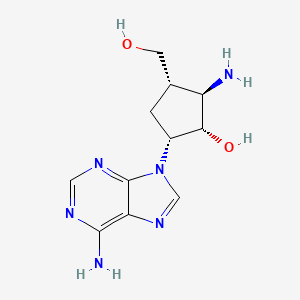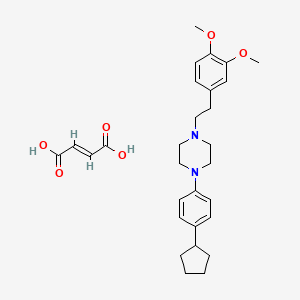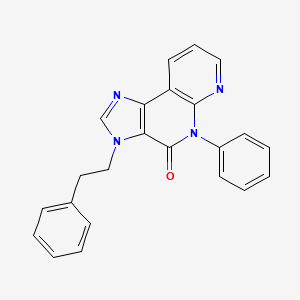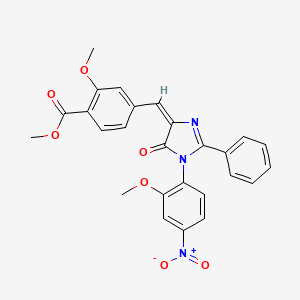
Benzoic acid, 4-((1,5-dihydro-1-(2-methoxy-4-nitrophenyl)-5-oxo-2-phenyl-4H-imidazol-4-ylidene)methyl)-2-methoxy-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-((1,5-dihydro-1-(2-methoxy-4-nitrophenyl)-5-oxo-2-phenyl-4H-imidazol-4-ylidene)methyl)-2-methoxy-, methyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by its unique structure, which includes a benzoic acid core, an imidazole ring, and various functional groups such as methoxy and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzoic acid derivatives and imidazole precursors. The key steps in the synthesis may involve:
Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of methoxy and nitro groups through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of benzoic acid and imidazole rings are known for their potential pharmacological activities. These compounds can act as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents.
Industry
In the industrial sector, such compounds can be used in the production of dyes, pigments, and polymers. Their stability and reactivity make them suitable for various applications.
Wirkmechanismus
The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of functional groups such as nitro and methoxy can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid share a similar benzoic acid core.
Imidazole Derivatives: Compounds such as 2-phenylimidazole and 4-nitroimidazole have similar imidazole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
83495-08-3 |
|---|---|
Molekularformel |
C26H21N3O7 |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
methyl 2-methoxy-4-[(E)-[1-(2-methoxy-4-nitrophenyl)-5-oxo-2-phenylimidazol-4-ylidene]methyl]benzoate |
InChI |
InChI=1S/C26H21N3O7/c1-34-22-14-16(9-11-19(22)26(31)36-3)13-20-25(30)28(24(27-20)17-7-5-4-6-8-17)21-12-10-18(29(32)33)15-23(21)35-2/h4-15H,1-3H3/b20-13+ |
InChI-Schlüssel |
SNZWKPASWSCROZ-DEDYPNTBSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=O)OC |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


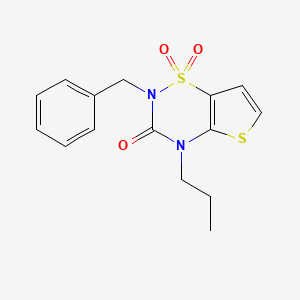

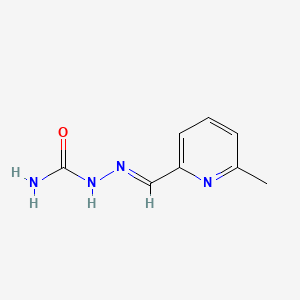

![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)
